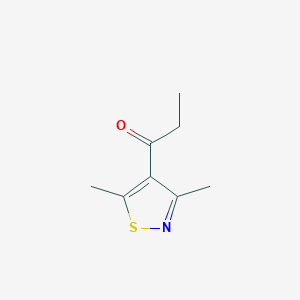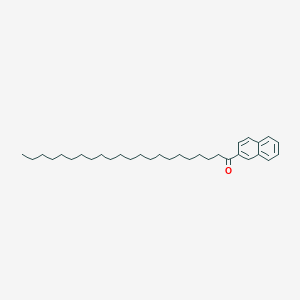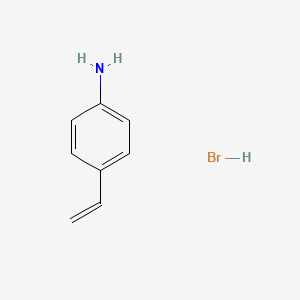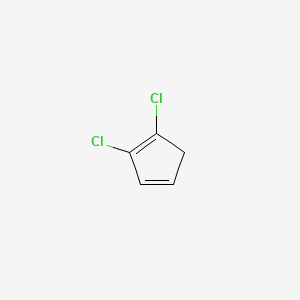
1,2-Dichlorocyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichlorocyclopenta-1,3-diene is a chemical compound with the molecular formula C₅H₄Cl₂ It is a derivative of cyclopentadiene, where two chlorine atoms are substituted at the 1 and 2 positions of the cyclopentadiene ring
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dichlorocyclopenta-1,3-diene can be synthesized through several methods. One common approach involves the chlorination of cyclopentadiene. The reaction typically occurs in the presence of a chlorinating agent such as chlorine gas (Cl₂) under controlled conditions. The reaction proceeds as follows:
C5H6+2Cl2→C5H4Cl2+2HCl
The reaction is usually carried out at low temperatures to prevent over-chlorination and to ensure selectivity for the 1,2-dichloro product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where cyclopentadiene is reacted with chlorine gas in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the desired product.
化学反应分析
Types of Reactions
1,2-Dichlorocyclopenta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The compound can participate in addition reactions with electrophiles, such as hydrogen halides.
Cycloaddition Reactions: It can undergo cycloaddition reactions, such as the Diels-Alder reaction, to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace chlorine atoms with hydroxyl groups.
Electrophilic Addition: Hydrogen bromide (HBr) or hydrogen chloride (HCl) can be used to add across the double bonds.
Cycloaddition: Dienophiles such as maleic anhydride can react with this compound under thermal conditions to form cycloaddition products.
Major Products Formed
Substitution: Products such as 1,2-dihydroxycyclopenta-1,3-diene.
Addition: Products such as 1,2-dibromo-1,2-dichlorocyclopentane.
Cycloaddition: Products such as cyclohexene derivatives.
科学研究应用
1,2-Dichlorocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-dichlorocyclopenta-1,3-diene involves its reactivity with various chemical species. The compound’s double bonds and chlorine substituents make it susceptible to nucleophilic and electrophilic attacks. In cycloaddition reactions, the compound acts as a diene, reacting with dienophiles to form cyclohexene derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions.
相似化合物的比较
Similar Compounds
1,3-Dichlorocyclopentadiene: Similar structure but with chlorine atoms at the 1 and 3 positions.
1,2-Dibromocyclopenta-1,3-diene: Bromine atoms instead of chlorine.
Cyclopentadiene: The parent compound without any halogen substituents.
Uniqueness
1,2-Dichlorocyclopenta-1,3-diene is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. The presence of chlorine atoms at the 1 and 2 positions makes it more reactive in substitution and addition reactions compared to its analogs.
属性
CAS 编号 |
114736-58-2 |
|---|---|
分子式 |
C5H4Cl2 |
分子量 |
134.99 g/mol |
IUPAC 名称 |
1,2-dichlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H4Cl2/c6-4-2-1-3-5(4)7/h1-2H,3H2 |
InChI 键 |
OTPLJXGYBKGLAS-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC(=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



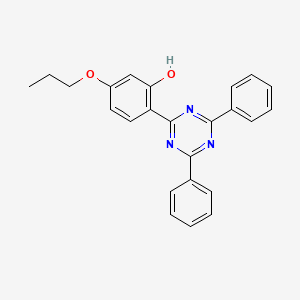
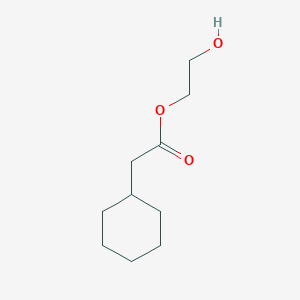
![3,4-Bis[(4-hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B14305516.png)
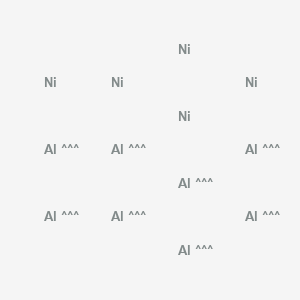
![({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14305531.png)
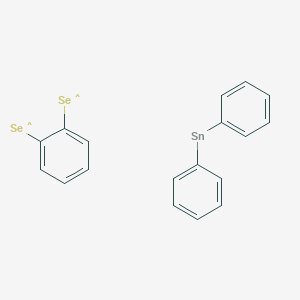


![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol](/img/structure/B14305555.png)

